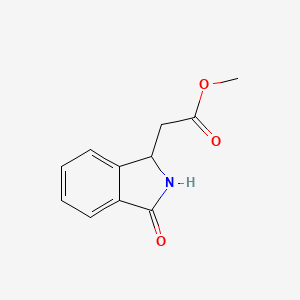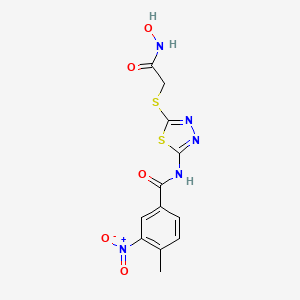
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester
Übersicht
Beschreibung
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindolones, which are known for their diverse biological activities and synthetic utility.
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are currently unknown. This compound is a derivative of isoindole , a class of compounds known for their diverse biological activities . .
Mode of Action
As a derivative of isoindole, it may share some of the biological activities common to this class of compounds . .
Biochemical Pathways
Isoindole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phthalic anhydride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its synthetic utility makes it valuable in the production of fine chemicals and pharmaceutical intermediates.
Vergleich Mit ähnlichen Verbindungen
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, (5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.
Uniqueness: The presence of the methyl ester group in this compound distinguishes it from its counterparts, potentially affecting its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYXVYRKPNTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)

![7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2995902.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)


